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molecular formula C10H13N3 B8610559 dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine

dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine

Cat. No. B8610559
M. Wt: 175.23 g/mol
InChI Key: HNUWTWACEMDCOU-UHFFFAOYSA-N
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Patent
US05710164

Procedure details

A solution of dimethylsulfate (32.7 g; 0.25 mol) in THF (50 mL) was added dropwise while stirring to the solution of dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine (42 g; 0.24 mol) in THF (800 mL). After the addition was complete, the mixture was heated at 80° C. for 10 minutes then cooled to ambient temperature. The solvent was decanted and the residual gum was triturated with acetone/methanol (1:1 mixture) while warming. The solid formed was collected by filtration. The solid was then dissolved in water (500 mL). Potassium cyanide (22 g; 0.32 mol) was added. The mixture was stirred at ambient temperature for 15 minutes, heated to reflux for 30 minutes, then cooled to ambient temperature. After 2 hours, the solid was collected by filtration and washed with water then dried to give 21 g (56% yield) of the title compound as an off-white solid, m.p. 141°-142° C. which was used for the reaction described in step 3.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
COS(OC)(=O)=O.CN(C)C[N:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[CH:13]=[CH:12]1.[C-]#[N:22].[K+].[CH2:24]1[CH2:28]OCC1>>[NH:11]1[C:15]2=[N:16][CH:17]=[CH:18][CH:19]=[C:14]2[C:13]([CH2:28][C:24]#[N:22])=[CH:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
32.7 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
CN(CN1C=CC=2C1=NC=CC2)C
Name
Quantity
800 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
CUSTOM
Type
CUSTOM
Details
the residual gum was triturated with acetone/methanol (1:1 mixture)
TEMPERATURE
Type
TEMPERATURE
Details
while warming
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in water (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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